(1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid
Description
(1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a methoxycarbonyl (-COOCH₃) and an isopropyl (propan-2-yl) group at the C1 and C2 positions, respectively, on a strained cyclopropane ring. The stereochemistry (1R,2R) is critical for its interactions in biological systems and synthetic applications. Cyclopropane-containing compounds are valued for their unique reactivity due to ring strain (~27 kcal/mol) and conformational rigidity, making them prevalent in medicinal chemistry and agrochemicals .
Properties
IUPAC Name |
(1R,2R)-2-methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-5(2)9(8(11)12)4-6(9)7(10)13-3/h5-6H,4H2,1-3H3,(H,11,12)/t6-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPABMAEZXPDHD-IMTBSYHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C[C@H]1C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of immobilized catalysts on solid supports can enhance the efficiency and scalability of the reaction.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the cyclopropane ring, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Substituted cyclopropane derivatives
Scientific Research Applications
(1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key cyclopropane carboxylic acid derivatives and their structural features:
Key Observations:
- Acidity : Electron-withdrawing groups (e.g., CF₂H in ) lower the pKa of the carboxylic acid, enhancing hydrogen-bonding capacity. The methoxycarbonyl group may moderately increase acidity compared to alkyl-substituted analogues.
- Biological Activity : Phenyl-substituted derivatives (e.g., C1 in ) are linked to ethylene biosynthesis modulation, while fluorinated variants () show antiviral properties. The target compound’s isopropyl group may confer selectivity in enzyme binding.
Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogues:
- Solubility : Polar substituents like hydroxymethyl () enhance aqueous solubility, whereas aromatic or bulky groups (e.g., isopropyl) reduce it.
- Stability : Cyclopropane rings are prone to ring-opening under acidic/basic conditions. Ester groups (methoxycarbonyl) may hydrolyze to carboxylic acids under physiological conditions .
- Spectral Data : NMR shifts for similar compounds (e.g., 1H NMR δ 1.38–1.85 ppm for cyclopropane protons in ) suggest characteristic coupling patterns due to ring strain.
Biological Activity
(1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid, identified by CAS No. 52920-02-2, is a cyclopropane derivative that has been studied for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its reactivity and interaction with biological systems.
The molecular formula of this compound is C₆H₈O₄, with a molecular weight of 144.13 g/mol. The structure includes several functional groups that may influence its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈O₄ |
| Molecular Weight | 144.13 g/mol |
| Number of Heavy Atoms | 10 |
| Number of Rotatable Bonds | 3 |
| Number of H-bond Acceptors | 4 |
| Number of H-bond Donors | 1 |
| GI Absorption | High |
Ethylene Biosynthesis Inhibition
Research indicates that derivatives of cyclopropanecarboxylic acids, including this compound, may act as inhibitors of ethylene biosynthesis in plants. Ethylene is a key hormone involved in fruit ripening and senescence. Cyclopropane derivatives can mimic the structure of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, thus potentially modulating its production.
A study demonstrated that various cyclopropanecarboxylic acids showed significant inhibitory effects on the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene biosynthesis:
| Compound | ΔG (kcal/mol) | Binding Constant (Kb M⁻¹) |
|---|---|---|
| (1R,2R)-2-Methoxycarbonylcyclopropanecarboxylic acid | -6.5 | 5.9385 × 10⁴ |
| (1S,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid | -6.4 | 4.94 × 10⁴ |
| Pyrazinoic acid | -5.3 | 7.61 × 10³ |
These findings suggest that this compound could be utilized in agricultural applications to control fruit ripening and enhance shelf life.
Antimicrobial Properties
Cyclopropane derivatives have also been investigated for their antimicrobial properties. The unique three-membered ring structure can impact the compound's ability to interact with bacterial cell membranes or enzymes, leading to inhibitory effects on microbial growth.
In vitro studies have shown that certain cyclopropanecarboxylic acids exhibit activity against various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Study on Ethylene Inhibition
In a controlled experiment involving tomato plants treated with this compound, researchers observed a delay in ripening and reduced ethylene production compared to untreated controls. The results indicated a potential application for extending the post-harvest life of fruits.
Antimicrobial Testing
A recent study assessed the antimicrobial efficacy of various cyclopropanecarboxylic acids against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibitory activity, suggesting its potential as a natural preservative in food products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
